molecular formula C7H5ClN2O B11917439 5-Chloro-1H-indazol-6-OL

5-Chloro-1H-indazol-6-OL

Cat. No.: B11917439
M. Wt: 168.58 g/mol
InChI Key: XPYRZGAZFOETTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1H-indazol-6-OL is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-indazol-6-OL can be achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions. One common method involves the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . Another approach includes the condensation of o-fluorobenzaldehydes with hydrazine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-indazol-6-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemical Properties and Structure

5-Chloro-1H-indazol-6-OL has the molecular formula C7H6ClN3O and a molecular weight of approximately 175.59 g/mol. Its structure features a chlorine atom at the 5-position and a hydroxyl group at the 6-position, enhancing its reactivity and biological activity. This compound is characterized by its ability to interact with various biological targets, making it a valuable subject for research.

Chemistry

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex indazole derivatives. Its unique functional groups allow for various chemical transformations, making it versatile in organic synthesis.

Biology

Research indicates that this compound exhibits significant biological activities , including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth and biofilm formation. For example, it has been evaluated against strains such as Candida albicans and Escherichia coli, demonstrating effective antimicrobial properties .
  • Anticancer Properties : Studies have highlighted its ability to inhibit cancer cell proliferation. The compound has been tested against various cancer cell lines, showing promising results in inhibiting specific kinases involved in cancer progression .

Medicine

This compound is being explored for its therapeutic potential , particularly in treating mood disorders through the inhibition of monoamine oxidase enzymes. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation .

Antimicrobial Evaluation

A study focused on the antimicrobial effects of this compound demonstrated its efficacy against multiple strains of fungi and bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) observed:

MicroorganismMIC (µg/mL)
Candida albicans100
E. coli50
Staphylococcus aureus25

This data indicates that this compound has promising applications in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound was evaluated in vitro against various cancer cell lines. The following table presents the IC50 values for selected cancer types:

Cancer TypeIC50 Value (µM)Mechanism of Action
Colon Cancer (HCT116)0.64Inhibition of Polo-like kinase 4
Multiple Myeloma (MM1.S)0.64Antiproliferative activity

These findings suggest that this compound may serve as a lead candidate for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 5-Chloro-1H-indazol-6-OL involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes . The presence of the chlorine atom and hydroxyl group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-indazole: Lacks the hydroxyl group at the 6th position, which may affect its biological activity and chemical reactivity.

    6-Hydroxy-1H-indazole: Lacks the chlorine atom at the 5th position, which can influence its pharmacological properties.

    1H-indazole: The parent compound without any substituents, serving as a reference for comparing the effects of different functional groups.

Uniqueness

5-Chloro-1H-indazol-6-OL is unique due to the presence of both the chlorine atom and hydroxyl group, which can synergistically enhance its biological activity and chemical reactivity. This dual substitution pattern can lead to distinct pharmacological profiles and potential therapeutic applications.

Biological Activity

5-Chloro-1H-indazol-6-OL is a chemical compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7_7H6_6ClN3_3O and a molecular weight of approximately 175.59 g/mol. The compound features a chlorine atom at the 5-position and a hydroxyl group at the 6-position of the indazole ring, contributing to its unique reactivity and biological properties.

Research indicates that this compound primarily acts as an inhibitor of monoamine oxidase (MAO) enzymes. MAO enzymes are crucial in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of these enzymes can lead to increased levels of neurotransmitters, which may have therapeutic effects for conditions like depression and anxiety .

Inhibition of Monoamine Oxidase

The inhibition of MAO by this compound suggests potential applications in treating mood disorders. The compound has been shown to increase serotonin levels in vitro, which is critical for mood regulation.

Antimicrobial Activity

In addition to its neuropharmacological effects, this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various strains of Candida, including C. albicans and C. glabrata. The compound's structure allows it to interact with fungal cell membranes, leading to cell death .

Case Study: Anticandidal Activity

A series of experiments evaluated the anticandidal activity of this compound against multiple Candida strains. The results indicated that it possesses significant activity at concentrations as low as 1 mM, making it a candidate for further development as an antifungal agent .

Compound Target Activity Concentration (mM)
This compoundC. albicansStrongly active1
C. glabrata (miconazole resistant)Moderately active1

Anti-inflammatory Properties

Recent studies have also explored the anti-inflammatory potential of this compound. The compound appears to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This activity positions it as a potential therapeutic candidate for inflammatory diseases.

Structure-Activity Relationship (SAR)

The presence of both chlorine and hydroxyl groups in the structure of this compound enhances its biological activity compared to other indazole derivatives. For instance, compounds like 5-Bromo-1H-indazol-6-OL exhibit similar activities but differ in their halogen effects, indicating that modifications to the indazole structure can significantly influence pharmacological properties .

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

5-chloro-1H-indazol-6-ol

InChI

InChI=1S/C7H5ClN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10)

InChI Key

XPYRZGAZFOETTF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC(=C1Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.